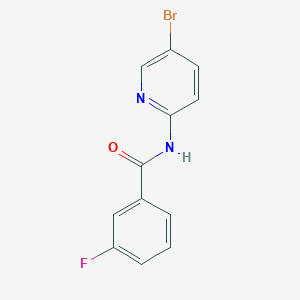
5-Fluoro-2-methylbenzonitrile
Overview
Description
5-Fluoro-2-methylbenzonitrile: is an organic compound with the molecular formula C8H6FN . It is a derivative of benzonitrile, where a fluorine atom is substituted at the 5th position and a methyl group at the 2nd position on the benzene ring. This compound is used as an aryl fluorinated building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-methylbenzonitrile involves the reaction of 5-fluoro-2-methylbenzaldehyde oxime with trifluoromethylsulfonic anhydride in dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by quenching with dilute sodium bicarbonate solution. The product is then extracted and purified using preparative thin-layer chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-methylbenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 5-fluoro-2-methylbenzoic acid.
Reduction: Formation of 5-fluoro-2-methylbenzylamine.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylbenzonitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylbenzonitrile depends on its specific application. In chemical reactions, the fluorine atom’s electron-withdrawing effect influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets and pathways would depend on the specific structure of the synthesized molecules .
Comparison with Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 4-Fluoro-2-methylbenzonitrile
- 3-Fluoro-2-methylbenzonitrile
Comparison: 5-Fluoro-2-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the substituents .
Properties
IUPAC Name |
5-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRODYNXELBTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335034 | |
| Record name | 5-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-79-7 | |
| Record name | 5-Fluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 5-fluoro-2-methylbenzonitrile, and what insights did they provide?
A1: Researchers employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound [, ]. The FT-IR spectra were recorded in the 400–4000 cm-1 range, while the FT-Raman spectra were obtained between 50-3500 cm-1 []. These techniques provided valuable data on the molecule's vibrational modes, which were then compared to theoretical calculations for validation and deeper understanding of its structural properties.
Q2: How was computational chemistry utilized in the study of this compound?
A2: Density Functional Theory (DFT) calculations, specifically employing the HF method with various basis sets, were crucial in predicting the molecular geometry, harmonic vibrational frequencies, and bonding features of this compound [, ]. By comparing these theoretical results with experimental spectroscopic data, researchers could validate the accuracy of the computational models and gain a more comprehensive understanding of the molecule's structure and properties. This approach highlights the synergistic relationship between experimental and computational techniques in modern chemical research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)



![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)





![(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)

